molecular formula C18H19N3O2 B2721173 2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide CAS No. 565209-25-8

2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B2721173
CAS No.: 565209-25-8
M. Wt: 309.369
InChI Key: HVVSKJJDJYOLMQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Saeed et al. (2014) involved the synthesis and characterization of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones from quinoline derivatives, showcasing the versatility of quinoline compounds in the synthesis of heterocyclic compounds with potential biological activities (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Ahmed et al. (2006) explored the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates from hydroxyquinoline and assessed their antimicrobial activities. The study highlighted the potential of quinoline derivatives in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Monoamine Oxidase Inhibitory Activities

Amer et al. (2020) synthesized a series of quinazolyl hydrazine derivatives and tested their inhibitory activities against human monoamine oxidase A and B, indicating the potential of these compounds in the treatment of neurological disorders (Amer, Hegazi, Alshekh, Ahmed, Soliman, Maniquet, & Ramsay, 2020).

Antileishmanial Activity

Ahsan et al. (2016) synthesized 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues and evaluated their in vitro antileishmanial activity, demonstrating the therapeutic potential of quinoline derivatives against leishmaniasis (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).

Antimicrobial and Anticancer Evaluation

Bondock and Gieman (2015) investigated the synthesis and biological evaluation of new 2-chloro-3-hetarylquinolines, exploring their antibacterial and anticancer activities. This study underscores the potential of quinoline derivatives in developing new therapeutic agents for bacterial infections and cancer (Bondock & Gieman, 2015).

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-10-4-2-7-15(17)12-19-20-18(23)13-21-11-5-8-14-6-1-3-9-16(14)21/h1-4,6-7,9-10,12,22H,5,8,11,13H2,(H,20,23)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVSKJJDJYOLMQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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